prolyl-psi(methylamino)leucyl-glycinamide prolyl-psi(methylamino)leucyl-glycinamide
Brand Name: Vulcanchem
CAS No.: 109772-54-5
VCID: VC0017801
InChI: InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1
SMILES: CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl
Molecular Formula: C13H28Cl2N4O2
Molecular Weight: 343.3 g/mol

prolyl-psi(methylamino)leucyl-glycinamide

CAS No.: 109772-54-5

Main Products

VCID: VC0017801

Molecular Formula: C13H28Cl2N4O2

Molecular Weight: 343.3 g/mol

prolyl-psi(methylamino)leucyl-glycinamide - 109772-54-5

CAS No. 109772-54-5
Product Name prolyl-psi(methylamino)leucyl-glycinamide
Molecular Formula C13H28Cl2N4O2
Molecular Weight 343.3 g/mol
IUPAC Name (2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride
Standard InChI InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1
Standard InChIKey UDOMQZDFGBPQMX-ULEGLUPFSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl
SMILES CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl
Canonical SMILES CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl
Synonyms Pro-psi(CH2NH)Leu-Gly-NH2
prolyl-psi(methylamino)leucyl-glycinamide
PubChem Compound 131031
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator